Ethanol, 2-(1,2,3,4-tetrahydro-6-chloro-5-methyl-2-isoquinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanol is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 4th position, and an ethanol group attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanol typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Ethanol Group: The ethanol group can be introduced through a nucleophilic substitution reaction using ethylene oxide or ethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-[6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.
Pharmacological Research: The compound is tested for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl-1-methanol: Similar structure but with a methanol group instead of ethanol.
6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl-1-propanol: Similar structure but with a propanol group instead of ethanol.
6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl-1-butanol: Similar structure but with a butanol group instead of ethanol.
Uniqueness
2-[6-chloro-4-methyl-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol group may enhance its solubility and bioavailability compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(6-chloro-4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-14(4-5-15)8-10-2-3-11(13)6-12(9)10/h2-3,6,9,15H,4-5,7-8H2,1H3 |
InChI Key |
XWDZMNWNJQMDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1C=C(C=C2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.